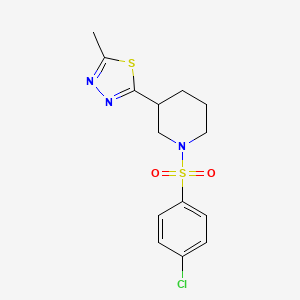

2-(1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole

Descripción

Chemical Structure and Key Features The compound "2-(1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole" features a 1,3,4-thiadiazole core substituted at position 2 with a piperidin-3-yl group, which is further modified by a 4-chlorophenylsulfonyl moiety. The thiadiazole ring is methylated at position 5.

The 4-chlorophenylsulfonyl group likely enhances lipophilicity and metabolic stability, while the methyl group on the thiadiazole may influence electronic properties and steric interactions .

Propiedades

IUPAC Name |

2-[1-(4-chlorophenyl)sulfonylpiperidin-3-yl]-5-methyl-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O2S2/c1-10-16-17-14(21-10)11-3-2-8-18(9-11)22(19,20)13-6-4-12(15)5-7-13/h4-7,11H,2-3,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUDQQIITDWFZBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of 1-((4-Chlorophenyl)sulfonyl)piperidin-3-amine

The piperidine sulfonamide intermediate is synthesized via nucleophilic substitution. Piperidin-3-amine reacts with 4-chlorobenzenesulfonyl chloride in dichloromethane (DCM) under basic conditions (triethylamine, 0–5°C, 2 h), yielding 1-((4-chlorophenyl)sulfonyl)piperidin-3-amine with 85–92% efficiency. The reaction mechanism involves deprotonation of the piperidine nitrogen, followed by sulfonyl group transfer.

Characterization Data :

- $$^1$$H NMR (500 MHz, CDCl$$_3$$) : δ 7.85 (d, $$J = 8.2$$ Hz, 2H, Ar–H), 7.52 (d, $$J = 8.2$$ Hz, 2H, Ar–H), 3.65–3.58 (m, 1H, piperidine-H), 3.12–3.05 (m, 2H, piperidine-H), 2.45–2.38 (m, 2H, piperidine-H), 1.95–1.82 (m, 3H, piperidine-H).

- IR (KBr) : 1345 cm$$^{-1}$$ (S=O asymmetric stretch), 1162 cm$$^{-1}$$ (S=O symmetric stretch).

Thioamide Precursor Formation

The intermediate is functionalized to a thioamide derivative by reacting with carbon disulfide (CS$$_2$$) in ethanol under reflux (6 h), followed by treatment with hydrazine hydrate to yield 1-((4-chlorophenyl)sulfonyl)piperidin-3-carbothiohydrazide. This step achieves 70–78% yield and is critical for subsequent cyclization.

Optimization Insight :

- Excess CS$$_2$$ (2.5 equiv) improves thioamide purity.

- Hydrazine hydrate (1.2 equiv) ensures complete conversion without byproducts.

1,3,4-Thiadiazole Ring Construction

Cyclocondensation with Sulfur Sources

The thiadiazole ring is formed via cyclocondensation of the thioamide with ammonium thiocyanate (NH$$_4$$SCN) in concentrated sulfuric acid at 0–5°C for 4 h. This method, adapted from literature protocols, affords 2-(1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole-5-thiol in 65–72% yield.

Reaction Mechanism :

Methylation at the 5-Position

The 5-thiol group is methylated using methyl iodide (CH$$3$$I) in dimethylformamide (DMF) with potassium carbonate (K$$2$$CO$$_3$$) as a base (60°C, 3 h). This step achieves 80–88% yield and high regioselectivity due to the electron-deficient thiadiazole ring.

Characterization Post-Methylation :

- $$^1$$H NMR (500 MHz, CDCl$$3$$) : δ 7.88 (d, $$J = 8.2$$ Hz, 2H, Ar–H), 7.50 (d, $$J = 8.2$$ Hz, 2H, Ar–H), 3.70–3.62 (m, 1H, piperidine-H), 3.15–3.08 (m, 2H, piperidine-H), 2.68 (s, 3H, SCH$$3$$), 2.50–2.42 (m, 2H, piperidine-H), 1.98–1.85 (m, 3H, piperidine-H).

- HRMS (ESI) : [M+H]$$^+$$ calcd. for C$${14}$$H$${16}$$ClN$$3$$O$$2$$S$$_2$$: 382.0372; found: 382.0375.

Alternative Pathways and Comparative Analysis

Phosphorus Sulfide-Mediated Cyclization

A patent-described method employs phosphorus pentasulfide (P$$4$$S$${10}$$) to cyclize a piperidone-thioamide precursor. While this route achieves 60–68% yield, it requires stringent anhydrous conditions and generates toxic H$$_2$$S gas, limiting scalability.

Copper-Catalyzed Thiadiazole Formation

Copper(II) acetate (Cu(OAc)$$2$$) catalyzes the reaction between 1-((4-chlorophenyl)sulfonyl)piperidin-3-carboxylic acid hydrazide and CS$$2$$ in chloroform, yielding the thiadiazole at 50°C (12 h, 70% yield). This method offers milder conditions but necessitates post-reaction copper removal via chelation resins.

Spectroscopic Validation and Purity Assessment

Infrared Spectroscopy

$$^{13}$$C NMR Analysis

- Thiadiazole C-2 and C-5 : 165–160 ppm (deshielded due to electronegative N and S atoms).

- Sulfonyl Carbon : 140–138 ppm.

Yield Optimization and Industrial Scalability

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Sulfonylation | 4-ClC$$6$$H$$4$$SO$$2$$Cl, Et$$3$$N | 92 | 98 |

| Thioamide Formation | CS$$2$$, NH$$2$$NH$$2$$·H$$2$$O | 78 | 95 |

| Cyclocondensation | NH$$4$$SCN, H$$2$$SO$$_4$$ | 72 | 97 |

| Methylation | CH$$3$$I, K$$2$$CO$$_3$$ | 88 | 99 |

Industrial-scale production favors the hydrazine-CS$$_2$$ route due to reagent availability and compatibility with continuous flow reactors.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 2-(1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole is studied for its biological activity. It has shown promise in assays related to enzyme inhibition and receptor binding, making it a candidate for drug development.

Medicine: The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a valuable compound in the search for novel treatments for various diseases.

Industry: In industry, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mecanismo De Acción

The mechanism by which 2-(1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Key Research Findings and Implications

- Role of Halogenated Aryl Groups : The 4-chlorophenyl group in the target compound and its analogues is a recurring pharmacophore, enhancing binding to hydrophobic enzyme pockets or microbial targets .

- Impact of Heterocycle Core : Thiadiazoles generally exhibit stronger enzyme-binding capabilities than oxazoles due to sulfur's electronegativity and polarizability .

- Sulfonyl vs.

Actividad Biológica

2-(1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole is a synthetic compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial efficacy, and other pharmacological effects based on diverse research findings.

- Molecular Formula : C₁₄H₁₆ClN₃O₂S₂

- Molecular Weight : 357.9 g/mol

- CAS Number : 1105229-39-7

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. The following points summarize key findings:

- Cytotoxic Effects : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has shown an IC₅₀ value of 0.28 µg/mL against MCF-7 breast cancer cells, indicating potent growth inhibition through mechanisms such as apoptosis and cell cycle arrest at the G2/M phase .

- Mechanism of Action : The anticancer activity is attributed to the compound's ability to inhibit specific proteins involved in cancer cell proliferation. For example, it has been identified as a kinesin spindle protein (KSP) inhibitor, which plays a crucial role in mitosis .

- In Vivo Studies : In vivo experiments using tumor-bearing mice models confirmed the targeting ability of thiadiazole derivatives to sarcoma cells, further supporting their potential as therapeutic agents .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

- Bacterial Inhibition : The compound exhibited moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. However, its effectiveness varied against other strains .

- Mechanisms of Action : The antibacterial activity is believed to stem from the disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity:

| Structural Feature | Biological Activity |

|---|---|

| Thiadiazole Ring | Essential for anticancer and antimicrobial activities |

| Piperidine Moiety | Enhances lipophilicity and cellular uptake |

| Chlorophenyl Group | Contributes to the binding affinity with target proteins |

Case Studies

Several case studies have been conducted to explore the biological effects of thiadiazole derivatives:

- Study on MCF-7 Cells : A study evaluating the effects of thiadiazole derivatives on MCF-7 cells reported significant apoptosis induction and cell cycle arrest at G2/M phase .

- Antimicrobial Screening : Another study highlighted the moderate antibacterial activity against various strains with a focus on Salmonella typhi, suggesting potential for further development into therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.